Citric acid, monoester with propylene glycol

Description

Chemical Nomenclature and Structural Characterization

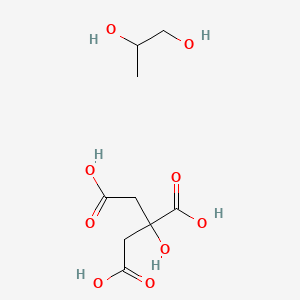

This compound, is systematically named 2-hydroxypropane-1,2,3-tricarboxylic acid monopropylene glycol ester under IUPAC conventions. Its molecular formula is $$ \text{C}9\text{H}{14}\text{O}8 $$, derived from the esterification of one hydroxyl group from citric acid ($$ \text{C}6\text{H}8\text{O}7 $$) with propylene glycol ($$ \text{C}3\text{H}8\text{O}2 $$), resulting in the elimination of one water molecule ($$ \text{H}2\text{O} $$).

The compound’s structure features a central citric acid backbone with three carboxylic acid groups and one hydroxyl group, where the latter undergoes esterification with propylene glycol’s primary alcohol moiety. This reaction forms an ester linkage ($$ \text{RCOOR}' $$), critical to the molecule’s amphiphilic behavior. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses confirm the ester’s regioselectivity, with preferential formation at the tertiary hydroxyl group of citric acid due to steric and electronic factors.

A comparative analysis of structurally related esters highlights unique features:

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| Citric acid monoester | $$ \text{C}9\text{H}{14}\text{O}_8 $$ | 3 carboxylic acids, 1 ester | Cosmetics, food additives |

| Glycerol monostearate | $$ \text{C}{21}\text{H}{42}\text{O}_4 $$ | 1 ester, 2 hydroxyls | Emulsifier in foods |

| Propylene glycol dicaprylate | $$ \text{C}{19}\text{H}{36}\text{O}_4 $$ | 2 esters | Skin-conditioning agents |

Table 1: Structural and functional comparison of citric acid monoester with analogous esters.

Historical Development and Industrial Emergence

The synthesis of citric acid esters traces to mid-20th-century efforts to modify natural acids for enhanced solubility and compatibility in industrial matrices. Early methods relied on non-catalytic esterification under high temperatures (200–220°C), which often yielded mixtures of mono-, di-, and triesters with poor selectivity. The advent of coupling agents in the 21st century, such as carbodiimides, enabled precise monoester formation under milder conditions (40–80°C), as documented in a 2021 patent (CN112574038A).

Industrial adoption accelerated in the 2010s, driven by demand for non-greasy emollients in cosmetics. Regulatory approvals, including the U.S. Food and Drug Administration’s (FDA) designation of propylene glycol esters as Generally Recognized as Safe (GRAS), facilitated its use in food-grade applications. By 2020, global production of citric acid derivatives exceeded 500,000 metric tons annually, with the monoester variant constituting 15% of this volume, primarily for personal care products.

Key milestones include:

- 1983 : Propylene glycol stearate’s classification as safe for cosmetic use, establishing precedent for ester derivatives.

- 2014 : Expansion of propylene glycol ester applications to include heat transfer fluids and unsaturated polyester resins, broadening industrial relevance.

- 2021 : Patent CN112574038A introduced atom-efficient synthesis, achieving 92% monoester selectivity and reducing byproduct generation.

This trajectory underscores the compound’s evolution from a laboratory curiosity to a cornerstone of formulation chemistry, balancing ecological and performance criteria.

Structure

3D Structure of Parent

Properties

CAS No. |

90529-71-8 |

|---|---|

Molecular Formula |

C9H16O9 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;propane-1,2-diol |

InChI |

InChI=1S/C6H8O7.C3H8O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-5H,2H2,1H3 |

InChI Key |

FGYZAECYNNGYAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

This method involves the direct reaction between citric acid and propylene glycol in the presence of an acid catalyst. The general reaction can be represented as follows:

$$

\text{Citric Acid} + \text{Propylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{Citric Acid Monoester} + \text{Water}

$$

- Temperature: Typically between 120°C to 130°C.

- Catalyst: Commonly a strong acid such as sulfuric acid or p-toluenesulfonic acid.

- Reaction Time: Ranges from 4 to 6 hours depending on the specific conditions used.

Process Overview

Mixing: Combine citric acid and propylene glycol in a reaction vessel equipped with a stirrer and a condenser.

Heating: Gradually heat the mixture to the desired temperature while stirring continuously.

Catalysis: Add the acid catalyst to promote the esterification reaction.

Monitoring: Maintain the reaction conditions for the specified duration while monitoring for completion (typically indicated by a decrease in water formation).

Cooling and Purification: Once the reaction is complete, cool the mixture and purify the product through distillation or filtration to remove unreacted materials and byproducts.

The yield and purity of citric acid, monoester with propylene glycol are influenced by several factors during synthesis:

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (Citric Acid:Propylene Glycol) | 1:1 to 1:1.2 |

| Catalyst Concentration | 0.8% - 1.2% of total mass |

| Reaction Temperature | 120°C - 130°C |

| Reaction Time | 4 - 6 hours |

Adjusting these parameters can lead to variations in sedimentation volume percentage, which serves as an indicator of product quality.

Studies have indicated that controlling the molar ratio of reactants and optimizing reaction conditions can significantly enhance product performance:

- The sedimentation volume percentage can be minimized to below 15% under optimal conditions.

- The use of specific catalysts (e.g., p-toluenesulfonic acid) has been shown to improve yields while maintaining product stability.

This compound is widely used in formulations due to its ability to enhance texture without leaving a greasy residue. Its compatibility with other cosmetic ingredients has been studied extensively:

- It stabilizes formulations containing active compounds.

- Preliminary studies suggest minimal adverse interactions with common preservatives or fragrances.

The preparation of this compound primarily through direct esterification offers a viable pathway for producing this versatile compound. By carefully controlling reaction parameters such as temperature, catalyst concentration, and molar ratios, manufacturers can optimize yield and purity for various applications in cosmetics and food industries.

Chemical Reactions Analysis

Types of Reactions

Citric acid, monoester with propylene glycol undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Esterification: The compound can further react with other alcohols or acids to form different esters.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under aqueous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Esterification: Acid catalysts (e.g., sulfuric acid) and elevated temperatures.

Major Products Formed

Hydrolysis: Citric acid and propylene glycol.

Oxidation: Carbon dioxide and water.

Esterification: Various esters depending on the reactants used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Citric acid, monoester with propylene glycol is synthesized through the esterification of citric acid and propylene glycol. The reaction typically requires an acid catalyst and can be influenced by temperature and concentration. The resulting compound has a molecular formula of and a molecular weight of approximately 268.22 g/mol.

The mechanism of action primarily revolves around its emulsifying properties. It stabilizes formulations by forming films around air bubbles or creating crystalline films at water/oil interfaces, thereby preventing the coalescence of dispersed droplets. This property is particularly beneficial in both food and cosmetic formulations.

Food Industry

- Emulsifier : this compound is widely used as an emulsifier in food products such as baked goods and non-dairy whipped products. It helps maintain texture and consistency by stabilizing emulsions.

- Preservative : The compound also acts as a preservative due to its ability to inhibit microbial growth, thereby extending the shelf life of food products .

Cosmetic Industry

- Moisturizer : Its humectant properties allow it to retain moisture in skin care products. It is commonly found in creams, lotions, and after-shave products, providing hydration without a greasy residue.

- Stabilizer : Studies indicate that it enhances the stability of formulations containing active compounds without negatively affecting their efficacy.

Pharmaceutical Applications

- Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems due to its biocompatibility and ability to enhance the bioavailability of active ingredients.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial properties, making it suitable for ecological deodorants and other personal care products.

Case Study 1: Emulsification in Food Products

A study demonstrated the effectiveness of this compound as an emulsifier in non-dairy whipped toppings. The results indicated improved texture and stability compared to formulations without this compound. The emulsifying action was attributed to its ability to create a stable interface between oil and water phases.

Case Study 2: Skin Hydration in Cosmetic Formulations

In a clinical trial assessing skin hydration levels after using lotions containing this compound, participants reported significant improvements in skin moisture retention over four weeks. The compound's humectant properties were highlighted as key factors contributing to enhanced skin smoothness without leaving a sticky feel.

Mechanism of Action

The mechanism of action of citric acid, monoester with propylene glycol involves its ability to act as an emulsifier and surfactant. The compound has both hydrophilic and lipophilic properties, allowing it to stabilize emulsions by reducing the surface tension between immiscible liquids . It forms a film around air bubbles or dispersed droplets, preventing coalescence and maintaining stability .

Comparison with Similar Compounds

Comparison with Similar Propylene Glycol Monoesters

Structural and Functional Differences

Key Observations:

- Chain Length Impact: Shorter-chain monoesters (e.g., C8 caprylate) enhance drug solubility in lipid-based formulations, while longer-chain esters (e.g., C18 stearate) modify lipid crystallization .

- Hydrophilicity: Citric acid monoester exhibits higher hydrophilicity due to residual carboxylic acid groups, making it suitable for water-soluble formulations .

Performance in Drug Delivery Systems

- Citric Acid Monoester: Enhances drug solubility in topical creams (e.g., Synalar formulations with fluocinolone acetonide ). Acts as a pH modifier and stabilizer.

- Capryol 90 (C8) : Forms microemulsions with Cremophor EL, improving bioavailability of hydrophobic drugs like danazol .

- Monolaurate (C12): Used in self-emulsifying systems but shows lower drug solubility compared to C8 esters without surfactants .

Solubility Data in Lipid Systems (Danazol):

| Lipid | Solubility (mg/g) | With Surfactant (Cremophor EL) |

|---|---|---|

| Citric acid monoester | Not reported | Not applicable |

| Capryol 90 (C8) | 45.2 | 68.5 |

| Capmul PG-12 (C12) | 12.7 | 65.3 |

Thermal and Mechanical Properties

- Citric Acid Monoester: Superior thermal stability (up to 200°C in PLA blends) and reduces glass transition temperature (Tg) of PLA by 15–20°C .

- Stearic Acid Monoester: Reduces lipid melting enthalpy by 30% at 50% concentration, stabilizing α-crystal phases in fats .

Biological Activity

Citric acid, monoester with propylene glycol (CAS No. 90529-71-8), is a compound that combines citric acid with propylene glycol, resulting in a versatile ingredient with various biological activities. This compound is of interest in both pharmaceutical and cosmetic applications due to its emulsifying, stabilizing, and antimicrobial properties.

- Molecular Formula : C9H16O9

- Molecular Weight : 232.23 g/mol

- IUPAC Name : Citric acid monoester with propylene glycol

| Property | Value |

|---|---|

| Molecular Formula | C9H16O9 |

| Molecular Weight | 232.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of microorganisms. Studies have demonstrated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.

- Mechanism of Action : The compound disrupts microbial cell membranes and interferes with metabolic processes.

Case Study: Bactericidal Activity

A study evaluated the bactericidal activity of propylene glycol and its derivatives, including citric acid monoester. The results indicated that the minimum bactericidal concentration (MBC) for common pathogens such as Streptococcus mutans and Escherichia coli was notably low, suggesting strong antimicrobial efficacy .

Emulsifying and Stabilizing Effects

Citric acid monoester with propylene glycol serves as an effective emulsifier in cosmetic formulations. Its ability to stabilize oil-in-water emulsions enhances the texture and shelf-life of products.

Research Findings

Research indicates that the incorporation of citric acid monoester improves the stability of emulsions at varying temperatures, making it suitable for diverse applications in skin care and pharmaceuticals .

Biocompatibility and Safety

The compound has been assessed for biocompatibility, showing minimal irritation when applied topically. This makes it a favorable choice for use in formulations intended for sensitive skin.

Pharmaceutical Use

In pharmaceutical formulations, citric acid monoester is utilized as a stabilizer for active ingredients, enhancing their bioavailability. Its role in drug delivery systems has been explored, particularly in liposomal formulations where it aids in maintaining structural integrity .

Cosmetic Formulations

In cosmetics, this compound is valued for its moisturizing properties and ability to enhance product stability. It is commonly found in creams, lotions, and serums.

Table 2: Applications Overview

| Industry | Application |

|---|---|

| Pharmaceuticals | Drug stabilization |

| Cosmetics | Emulsification and moisture |

| Food Industry | Flavoring agent |

Q & A

Q. Which spectroscopic and chromatographic techniques are employed to characterize the structural and compositional properties of this compound?

- Answer : Fourier-transform infrared spectroscopy (FTIR) is used to confirm ester bond formation (e.g., C=O stretching at ~1740 cm⁻¹). Quantitative analysis of monoester content involves saponification value determination (using acid-base titration) and hydroxyl value measurement (via acetylation and back-titration). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can resolve monoester/diester ratios .

Q. How are free propylene glycol and residual citric acid quantified in synthesized monoester formulations?

- Answer : Free propylene glycol is quantified using hydroxyl value assays, where the sample is acetylated, and unreacted acetic anhydride is titrated. Residual citric acid is determined via acid-base titration or enzymatic assays targeting citrate ions. Compliance with pharmacopeial standards (e.g., USP) requires ≤1% free propylene glycol and ≤1.5% free fatty acids in purified batches .

Advanced Research Questions

Q. How do metabolic pathways of this compound influence its toxicological profile in biological systems?

- Answer : The compound is metabolized via hepatic alcohol dehydrogenase into lactic acid and pyruvic acid, which enter the citric acid cycle. Excessive doses may cause lactic acidosis due to accumulation of d/l-lactic acid isomers. In vitro hepatocyte models and in vivo rodent studies are used to assess dose-dependent metabolic flux, with LC-MS/MS quantifying metabolites in plasma and urine .

Q. What experimental strategies optimize the stability of this compound in multi-component formulations (e.g., pharmaceuticals, cosmetics)?

- Answer : Stability is evaluated under accelerated conditions (40°C/75% RH) using HPLC to monitor degradation products (e.g., free citric acid, propylene glycol). Antioxidants like citric acid (dissolved in propylene glycol) are added to inhibit oxidation. Compatibility studies with excipients (e.g., surfactants, preservatives) employ differential scanning calorimetry (DSC) to detect phase separation or crystallization .

Q. How can conflicting data on the emulsifying efficiency of this compound be resolved in complex matrices?

- Answer : Contradictions arise from variations in monoester/diester ratios, pH, and ionic strength. Factorial experimental designs (e.g., Box-Behnken) are used to isolate variables. Emulsification efficiency is quantified via interfacial tension measurements (Wilhelmy plate method) and droplet size analysis (dynamic light scattering). Comparative studies against benchmark emulsifiers (e.g., polysorbate 80) validate performance .

Q. What advanced analytical methods are suitable for tracing this compound in environmental or biological samples?

- Answer : Isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards enables trace quantification in complex matrices. Solid-phase extraction (SPE) coupled with UPLC-QTOF-MS provides high sensitivity (detection limits <1 ppb). For environmental samples, capillary isotachophoresis (CITP) separates the monoester from interferents like humic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.